molecular formula C11H10N2O2 B8052529 Methyl 2-aminoquinoline-7-carboxylate

Methyl 2-aminoquinoline-7-carboxylate

Cat. No.: B8052529
M. Wt: 202.21 g/mol
InChI Key: DAIVBFTZOWMKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminoquinoline-7-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their potential therapeutic properties .

Preparation Methods

The synthesis of methyl 2-aminoquinoline-7-carboxylate typically involves the reaction of 2-aminoquinoline with methyl chloroformate under basic conditions. This reaction proceeds through nucleophilic substitution, where the amino group of 2-aminoquinoline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired ester .

Industrial production methods for quinoline derivatives often employ greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 or ionic liquids .

Mechanism of Action

The mechanism of action of methyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Properties

IUPAC Name

methyl 2-aminoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVBFTZOWMKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminoquinoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminoquinoline-7-carboxylate
Reactant of Route 3
Methyl 2-aminoquinoline-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-aminoquinoline-7-carboxylate
Reactant of Route 5
Methyl 2-aminoquinoline-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-aminoquinoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.